molecular formula C21H21O11+ B1252498 Cyanidin 5-O-glucoside

Cyanidin 5-O-glucoside

Cat. No. B1252498
M. Wt: 449.4 g/mol
InChI Key: PWORRIQTGXEXBH-GQUPQBGVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 5-O-glucoside is an anthocyanidin glycoside.

Scientific Research Applications

Anti-Inflammatory and Antioxidant Properties

Cyanidin 5-O-glucoside demonstrates potential anti-inflammatory and antioxidant properties. For instance, in human intestinal cells, it has shown effectiveness in reducing cytokine-induced inflammation, comparable to the anti-inflammatory drug 5-aminosalicylic acid, but at much lower concentrations (Serra, Paixão, Nunes, Dinis, & Almeida, 2012). This suggests its promise as a nutraceutical in managing inflammatory bowel disease.

Potential in Diabetes Management

Studies indicate that Cyanidin 5-O-glucoside may aid in diabetes management. Its inhibitory action against intestinal α-glucosidases and pancreatic α-amylase, key enzymes in carbohydrate digestion, points to its potential in controlling post-meal blood sugar spikes. Notably, it showed more specific inhibition of intestinal sucrase than maltase, which is significant for diabetes treatment (Akkarachiyasit, Charoenlertkul, Yibchok-anun, & Adisakwattana, 2010).

properties

Product Name

Cyanidin 5-O-glucoside

Molecular Formula

C21H21O11+

Molecular Weight

449.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-5-9(23)4-14-10(15)6-13(26)20(30-14)8-1-2-11(24)12(25)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17-,18+,19-,21-/m1/s1

InChI Key

PWORRIQTGXEXBH-GQUPQBGVSA-O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanidin 5-O-glucoside
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Reactant of Route 5
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Reactant of Route 6
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